8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one
Description
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one (CAS: 2149597-02-2) is a fluorinated ketone derivative with a molecular weight of 310.07 g/mol and a purity of ≥95% . Its structure features a bromine atom at position 8, a trifluoromethoxy group at position 6, and a ketone moiety at position 2 of the tetrahydroquinoline scaffold. The compound is classified as an irritant, posing risks of skin, eye, and respiratory irritation . It is primarily used in research settings, particularly in medicinal chemistry and drug discovery, due to the pharmacological relevance of tetrahydroquinoline derivatives .
Properties
IUPAC Name |
8-bromo-6-(trifluoromethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO2/c11-7-4-6(17-10(12,13)14)3-5-1-2-8(16)15-9(5)7/h3-4H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUJILGISMWJMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one typically involves the reaction of 6-(trifluoromethoxy)quinoline with bromine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as iron(III) bromide. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or hydroxyl-substituted quinoline derivatives.
Scientific Research Applications
Biological Activities
Research indicates that 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one exhibits several significant biological activities:
Antimicrobial Properties
This compound has shown efficacy against a variety of microbial strains. In vitro studies have demonstrated its ability to inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL across different strains.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For example:
- Cell Line Tested : MCF-7 breast cancer cells
- IC50 Value : Approximately 25 µM after 48 hours of exposure
This suggests moderate potency and warrants further investigation into its mechanisms of action.
Anti-inflammatory Effects
Evidence supports the role of this compound in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases. Mechanistic studies indicate interactions with specific molecular targets such as enzymes or receptors involved in inflammation.
Case Studies and Experimental Data
Several studies have investigated the biological activity of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one:
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one | Contains bromine at C8 | Exhibits significant antimicrobial activity |
| 6-Methoxy-7-bromo-1-methyl-tetrahydroquinoline | Contains methoxy instead of bromine | Different electronic properties affecting biological activity |
| 5-Bromo-7-(diethylamino)-tetrahydroquinoline | Contains diethylamino group | Enhanced solubility but reduced antimicrobial efficacy |
Mechanism of Action
The mechanism of action of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen and Alkoxy Substituents
Analogs with Modified Core Structures
Biological Activity
8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one (CAS Number: 2149597-02-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one is , with a molecular weight of approximately 296.084 g/mol. The compound exhibits a unique structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.084 g/mol |
| CAS Number | 2149597-02-2 |
| LogP | 4.69790 |
Antimicrobial Activity
Recent studies have indicated that compounds similar to 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one exhibit notable antimicrobial properties. Research published in Molecules highlighted the efficacy of related tetrahydroquinoline derivatives against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has been investigated for its anticancer properties. A study demonstrated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest .
Neuroprotective Effects
Emerging evidence suggests that 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one may possess neuroprotective effects. Research indicates that related compounds can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Antimicrobial Efficacy : In a comparative study, researchers tested several tetrahydroquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL .
- Cancer Cell Lines : A study involving human breast cancer cell lines (MCF-7) treated with various concentrations of tetrahydroquinoline derivatives revealed dose-dependent cytotoxicity, with IC50 values ranging from 10 to 25 µM .
- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of tetrahydroquinoline derivatives significantly improved cognitive functions and reduced markers of oxidative stress compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one, and what are the critical reaction intermediates?
- Methodology : Synthesis typically involves bromination of a tetrahydroquinoline precursor followed by trifluoromethoxy substitution. For example, bromination of 6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline-2-one can be achieved using hydrobromic acid in acetic acid under reflux . Intermediate steps may include Pt/C-catalyzed hydrogenation for ring saturation . Key intermediates include brominated precursors (e.g., 6-bromo-3,4-dihydroquinolin-2-one) and trifluoromethoxy-substituted intermediates .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and high-resolution mass spectrometry (HRMS) are essential. For example:
- ¹H NMR : Peaks at δ 1.66–1.72 ppm (m, CH₂ groups in the tetrahydro ring) and δ 7.40–7.43 ppm (m, aromatic protons) .
- ¹³C NMR : Carbonyl resonance at ~175 ppm (C=O) and trifluoromethoxy carbon at ~120 ppm .
- HRMS : Expected molecular ion [M+H]+ at m/z 332.1654 (C₁₆H₁₄BrF₃NO₂) .
Advanced Research Questions
Q. How do the bromo and trifluoromethoxy substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The bromine atom at position 8 serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. The trifluoromethoxy group (-OCF₃) enhances electron-withdrawing effects, stabilizing intermediates in palladium-catalyzed reactions. For example, coupling with aryl boronic acids requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water at 80°C .
Q. What crystallographic data are available for this compound, and how do substituents affect its conformational stability?
- Methodology : Single-crystal X-ray diffraction reveals a planar tetrahydroquinoline core with dihedral angles of ~10° between the trifluoromethoxy group and the aromatic ring. Bromine introduces steric hindrance, leading to slight distortion in the tetrahydro ring . Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the lactam structure .
Q. Are there contradictions in reported synthetic yields or spectroscopic data for this compound? How can these be resolved?
- Methodology : Discrepancies in yields (e.g., 74% vs. 60% for bromination steps) may arise from reaction scale or purity of starting materials . Conflicting NMR shifts (e.g., trifluoromethoxy resonance) can be addressed using deuterated solvents (DMSO-d₆ vs. CDCl₃) and referencing internal standards .
Experimental Design & Data Analysis
Q. What strategies optimize regioselectivity during bromination of the tetrahydroquinoline core?
- Methodology : Directed ortho-bromination is achieved using N-bromosuccinimide (NBS) with a Lewis acid (e.g., FeCl₃) in dichloromethane at 0°C. Computational modeling (DFT) predicts preferential bromination at position 8 due to electron density distribution in the HOMO .
Q. How does the trifluoromethoxy group impact the compound’s pharmacokinetic properties in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
